molecular formula C15H11ClINO2 B8505440 N-(2-benzoyl-4-chlorophenyl)-2-iodoacetamide

N-(2-benzoyl-4-chlorophenyl)-2-iodoacetamide

Cat. No. B8505440
M. Wt: 399.61 g/mol
InChI Key: XNWANAKSHOXOIX-UHFFFAOYSA-N
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Patent
US04014883

Procedure details

A solution of 120 g. of 2'-benzoyl-4'-chloro-2-iodo-acetanilide (mp 125°-127°) and 39.0 g. of sodium azide in 3.2 l of methanol was heated to reflux for 15 minutes. The mixture was allowed to cool at room temperature. A methanolic solution of benzyltrimethylammonium hydroxide (35% concentration, 25 ml.) was added while the mixture was still warm. After standing overnight, 70.5 g. (79%) of 3-azido-6-chloro-4-phenylcarbostyril, as yellow needles, were collected and washed with methanol, melting point was indefinite because of decomposition in the range of 120°-150°, forming high-melting indoloquinoline. An analytical sample was obtained by recrystallization from methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 L
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:19]=[C:18](Cl)[CH:17]=[CH:16][C:10]=1[NH:11][C:12](=O)CI)(=O)C1C=CC=CC=1.[N-:21]=[N+]=[N-].[Na+].[OH-].[CH2:26]([N+](C)(C)C)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CO>[N:11]1[C:12]2[C:18](=[CH:19][CH:9]=[C:1]3[NH:21][C:32]4[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=4[C:26]3=2)[CH:17]=[CH:16][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(NC(CI)=O)C=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
3.2 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was still warm
CUSTOM
Type
CUSTOM
Details
(79%) of 3-azido-6-chloro-4-phenylcarbostyril, as yellow needles, were collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
was indefinite because of decomposition in the range of 120°-150°

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=CC2=CC=C3C(=C12)C=1C=CC=CC1N3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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